4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fluorine atom, a pyrrolo[3,2-c]pyridine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoropyridine with suitable nitrile-containing reagents under the influence of catalysts and specific reaction conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound has been shown to affect pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific structural features, such as the position of the fluorine atom and the carbonitrile group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H4FN3 |
---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-8-7-5(3-10)4-12-6(7)1-2-11-8/h1-2,4,12H |
InChI Key |
LNKBKQXVLJBOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C#N)F |
Origin of Product |
United States |
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